3,5-Dichloroisoquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloroisoquinolin-7-ol is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a hydroxyl group at the 7th position on the isoquinoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloroisoquinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper (I) catalyst. This method efficiently produces isoquinoline derivatives via a three-component [3 + 2 + 1] cyclization . Another method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and microwave irradiation has been explored to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloroisoquinolin-7-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acid.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
3,5-Dichloroisoquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death .
Comparison with Similar Compounds
Quinoline: A compound with a similar structure but without the chlorine and hydroxyl groups.
Isoquinoline: The parent compound without any substituents.
8-Hydroxyquinoline: A compound with a hydroxyl group at the 8th position on the quinoline ring.
Uniqueness: 3,5-Dichloroisoquinolin-7-ol is unique due to the presence of chlorine atoms at the 3rd and 5th positions and a hydroxyl group at the 7th position. These substituents significantly influence its chemical reactivity and biological activity, making it distinct from other isoquinoline derivatives .
Properties
Molecular Formula |
C9H5Cl2NO |
---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
3,5-dichloroisoquinolin-7-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-8-2-6(13)1-5-4-12-9(11)3-7(5)8/h1-4,13H |
InChI Key |
VZPKTOOHJYRMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CC(=NC=C21)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.